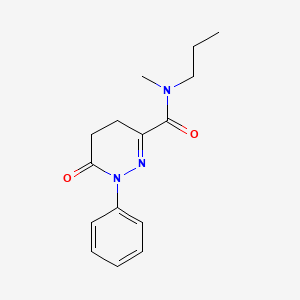
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole, also known as DMETOX, is a heterocyclic compound with a molecular formula of C10H13N3OS. It has been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole is not fully understood. However, studies have suggested that 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole exerts its biological activities through multiple pathways. For example, 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole has also been found to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to the disruption of cell wall integrity and subsequent cell death.
Biochemical and Physiological Effects:
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole has been found to have various biochemical and physiological effects. For example, 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and subsequent cell death. 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole has also been found to inhibit the activity of enzymes involved in oxidative stress, leading to the reduction of reactive oxygen species levels and subsequent cell protection.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various biological activities. Additionally, 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole has been found to have low toxicity in vivo. However, there are also limitations to using 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole in lab experiments. For example, 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole has low solubility in water, which may limit its use in certain assays. Additionally, 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole has been found to have low stability in solution, which may affect its biological activity.
Zukünftige Richtungen
There are several future directions for 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole research. One potential direction is to investigate the structure-activity relationship of 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole and its derivatives to identify more potent and selective compounds. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole in vivo to determine its efficacy and safety as a potential therapeutic agent. Additionally, 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole could be further investigated for its potential use as a food preservative or as a pesticide.
Synthesemethoden
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole can be synthesized using a two-step reaction process. The first step involves the reaction of 2-aminothiazole with ethyl chloroacetate to form 2-ethoxycarbonyl-2,4-dimethylthiazole. The second step involves the reaction of 2-ethoxycarbonyl-2,4-dimethylthiazole with thiosemicarbazide to form 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole. The yield of 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole obtained from this method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole has been extensively studied for its biological activities. It has been found to possess antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole has been found to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS2/c1-4-14-9-12-11-8(13-9)7-5(2)10-6(3)15-7/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQVHBKHTRCCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C2=C(N=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

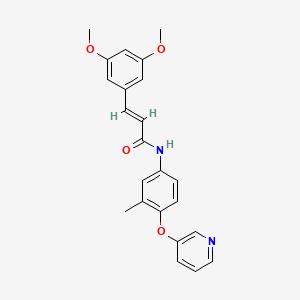
![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
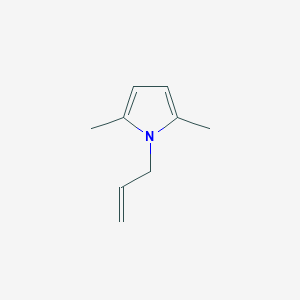
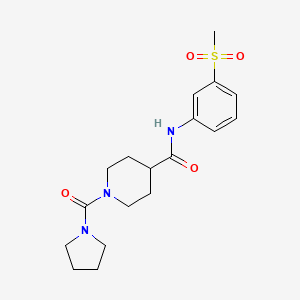
![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)
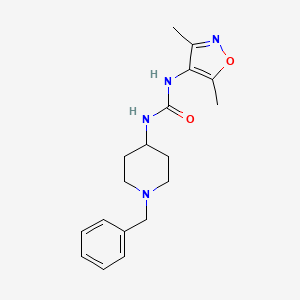
![N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B7547953.png)


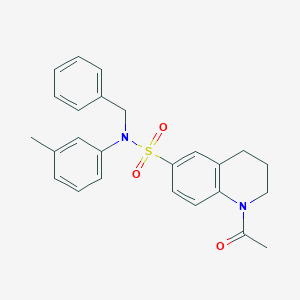
![N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide](/img/structure/B7547988.png)
![N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide](/img/structure/B7547991.png)
